12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone
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Overview
Description
12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring and a phenyl group attached to the methanone moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone typically involves the reaction of phenothiazine derivatives with benzoyl chloride under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) or a mixture of tetrahydrofuran (THF) and hexane. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenothiazine derivatives
Scientific Research Applications
12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in visible light-induced polymerization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors
Mechanism of Action
The mechanism of action of 12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone involves its ability to act as a photoredox catalyst. When exposed to visible light, the compound undergoes photoinduced electron transfer, generating reactive intermediates that drive various chemical reactions. This property makes it valuable in controlled radical polymerization and other photochemical processes .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Phenazine: Another related compound with a fused benzene and nitrogen-containing ring system.
Thiazine: A simpler analog with a thiazine ring
Uniqueness
12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone stands out due to its unique combination of a phenothiazine core with a benzoyl group, enhancing its photoredox catalytic properties and making it suitable for specialized applications in materials science and photochemistry .
Properties
CAS No. |
18587-36-5 |
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Molecular Formula |
C23H15NOS |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
benzo[b]phenothiazin-12-yl(phenyl)methanone |
InChI |
InChI=1S/C23H15NOS/c25-23(16-8-2-1-3-9-16)24-19-12-6-7-13-21(19)26-22-15-18-11-5-4-10-17(18)14-20(22)24/h1-15H |
InChI Key |
AVGOWIKOHJXCCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=CC5=CC=CC=C5C=C42 |
Origin of Product |
United States |
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